Regioisomeric Differentiation: 4-Phenoxy vs. 3-Phenoxy vs. 2-Phenoxy Benzamide Topology
In the 4-phenoxybenzamide chemotype evaluated for PARP10/ARTD10 inhibition, the position of the phenoxy substituent on the benzamide ring is a decisive determinant of potency. The 4-phenoxybenzamide scaffold (e.g., OUL35, IC50 = 329 nM) and its optimized analogue compound 32 (IC50 = 230 nM) demonstrate that para-substitution is required for potent PARP10 inhibition, whereas 3-phenoxybenzamide analogues exhibit distinct selectivity profiles with reduced PARP10 potency. [1][2] N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide incorporates the para-phenoxy motif fused to a 6-ethoxybenzothiazole core, a topology that is absent in its 3-phenoxy (CAS 313531-61-2) and 2-phenoxy (CAS 361159-53-7) regioisomers. This structural distinction is predicted to confer differential PARP enzyme engagement and cellular permeability profiles, consistent with the established SAR of the 4-phenoxybenzamide pharmacophore. Cross-study analysis indicates that 4-phenoxybenzamides consistently outperform their 3-phenoxy counterparts in PARP10 biochemical assays (IC50 values ~0.2-0.3 μM vs. >10 μM). [1][2]
| Evidence Dimension | PARP10/ARTD10 inhibitory potency (IC50) — 4-phenoxy vs. 3-phenoxy regioisomer scaffold comparison |
|---|---|
| Target Compound Data | N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide: 4-phenoxy scaffold predicted IC50 range 0.2–5 μM based on scaffold homology to OUL35 series; direct experimental IC50 not yet published in peer-reviewed literature |
| Comparator Or Baseline | OUL35 (4-phenoxybenzamide, no benzothiazole): IC50 = 329 nM; Compound 32 (4-benzyloxybenzamide): IC50 = 230 nM; 3-phenoxybenzamide analogues: IC50 > 10 μM |
| Quantified Difference | 4-phenoxy regioisomer scaffold confers >30-fold improvement in PARP10 potency over 3-phenoxy scaffold. The 6-ethoxybenzothiazole amide of the target compound introduces an additional hydrogen bond donor/acceptor motif not present in OUL35. |
| Conditions | Recombinant human PARP10/ARTD10 catalytic domain; biochemical fluorescence-based activity assay; pH 7.5, 25°C; HeLa cell-based ARTD10-induced cell death rescue assay (for OUL35 selectivity confirmation) |
Why This Matters
The 4-phenoxy regioisomeric identity is essential for PARP10-relevant applications; procurement of the 3-phenoxy or 2-phenoxy analogues will yield a fundamentally different pharmacological tool with drastically reduced target engagement.
- [1] Venkannagari, H., et al. (2018). 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. European Journal of Medicinal Chemistry, 156, 618-629. View Source
- [2] Maksimainen, M.M., et al. (2021). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemistryOpen, 10(10), 939-948. View Source
